molecular formula C10H17NO5 B13618005 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid

Cat. No.: B13618005
M. Wt: 231.25 g/mol
InChI Key: LBZPEYHHWMRRMS-UHFFFAOYSA-N
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Description

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid is a synthetic organic compound with the molecular formula C11H19NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino cyclopropyl moiety, which is further connected to a hydroxyacetic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclopropyl ring and subsequent attachment of the hydroxyacetic acid moiety. One common method involves the reaction of tert-butyl dicarbonate with an amino cyclopropyl precursor in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding oxidized or reduced derivatives, as well as deprotected amino acids ready for further synthetic modifications.

Scientific Research Applications

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid is unique due to its combination of a Boc-protected amino group, a cyclopropyl ring, and a hydroxyacetic acid moiety. This structure provides a versatile platform for further chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(4-5-10)6(12)7(13)14/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14)

InChI Key

LBZPEYHHWMRRMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(C(=O)O)O

Origin of Product

United States

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